BENGHE Validation & Comparative

Check Availability & Pricing

JSKNO022: A Novel Apoptosis-Inducing Antibody-
Drug Conjugate for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KN1022

Cat. No.: B8677767

A comprehensive comparison with leading topoisomerase | inhibitor-based antibody-drug
conjugates.

In the rapidly evolving landscape of targeted cancer therapies, agents that induce apoptosis, or
programmed cell death, represent a cornerstone of modern oncology. This guide provides a
detailed comparison of the novel bispecific antibody-drug conjugate (ADC) JSKN022,
developed by Alphamab Oncology, with other prominent ADCs that leverage a similar
apoptosis-inducing mechanism via topoisomerase | inhibition. This document is intended for
researchers, scientists, and drug development professionals seeking to understand the
comparative efficacy and mechanisms of these next-generation therapeutics.

It is important to note that the query for "KN1022" did not yield a specific apoptosis-inducing
agent. However, due to the similarity in nomenclature and the recent emergence of compelling
preclinical data, it is highly probable that the intended subject of interest is JSKN022. This
guide will proceed with a focus on JISKN022, while also providing context on a distinct
molecule, KN1022, which is a PDGFR inhibitor.

Comparative Analysis of Apoptosis-Inducing ADCs

The following table summarizes the key characteristics and preclinical/clinical data for
JSKNO022 and two leading approved ADCs with topoisomerase | inhibitor payloads:
Sacituzumab govitecan (Trodelvy®) and Trastuzumab deruxtecan (Enhertu®).
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Sacituzumab Trastuzumab
Feature JSKNO022 govitecan deruxtecan
(Trodelvy®) (Enhertu®)
PD-L1 and Integrin
Target(s) Trop-2 HER2
avp6
Bispecific single- Humanized Humanized
Antibody Type domain antibody monoclonal antibody monoclonal antibody
(sdAb)-Fc fusion (hRS7) (Trastuzumab)
] SN-38 (active Deruxtecan (DXd), a
Topoisomerase | ] )
Payload o metabolite of topoisomerase |
inhibitor (TO1) o o
irinotecan) inhibitor
) Cleavable (peptide-
Linker Cleavable Hydrolyzable (CL2A)

based)

Mechanism of Action

Binds to PD-L1 and/or
integrin avp6 on tumor
cells, is internalized,
and releases T01,
which inhibits
topoisomerase |,
leading to DNA
damage and

apoptosis.[1][2]

Binds to Trop-2, is
internalized, and
releases SN-38, which
inhibits topoisomerase
I, causing DNA
damage and
apoptosis.[3][4][5]

Binds to HER2, is
internalized, and
releases deruxtecan,
which inhibits
topoisomerase |,
resulting in DNA
damage and
apoptosis.[1][2][6]

Preclinical Efficacy

Demonstrated potent
antitumor activity in
both in vitro and in
vivo models against
tumor cells expressing
integrin avp6 and/or
PD-L1. Showed
greater tumor
suppression than

single-target ADCs.[1]

Showed significant
antitumor effects in
solid tumor

xenografts.[4]

Exhibited antitumor
effects in cells with
both high and low
HER2 expression.[6]
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Approved by the FDA
o ] Approved by the FDA for HER2-positive
Phase | clinical trial

Clinical Development o ) for triple-negative breast cancer, gastric
initiated in October
Stage breast cancer and cancer, and other
2025.[2] ] )
other solid tumors.[5] HER2-expressing

solid tumors.[6][7]

First-in-class
bispecific ADC ) )
_ _ High drug-to-antibody
) o targeting both PD-L1 Targets the widely i )
Key Differentiating ] ] ratio (approximately 8)
and integrin avf36, expressed Trop-2
Features and potent bystander

potentially overcoming  antigen.
. effect.[6]
resistance to PD-

1/PD-L1 inhibitors.[1]

Signaling Pathway of JSKN022-Induced Apoptosis

JSKNO022's mechanism of action culminates in the activation of the intrinsic apoptotic pathway.
The following diagram illustrates the key steps involved.

Extracellular Space | Binds

Binds

Click to download full resolution via product page

Caption: JSKNO022 binds to cell surface receptors, is internalized, and releases its cytotoxic
payload to induce DNA damage and apoptosis.
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Experimental Workflow for Confirming JSKN022-
Induced Apoptosis

The confirmation of apoptosis is a critical step in the preclinical evaluation of novel cancer
therapeutics. A typical experimental workflow to validate JSKN022-induced apoptosis is

outlined below.

Cancer Cell Lines
(PD-L1+/Integrin av36+)

Treat with JISKN022
(and controls)

Ap\b)tosis Assays
Y 4

Annexin V/PI| Staining Caspase Activity Assay Western Blot
(Flow Cytometry) (e.g., Caspase-3/7) (e.g., PARP cleavage, Bcl-2 family)

Data Analysis and Quantification

Confirmation of
Apoptosis Induction

Click to download full resolution via product page

Caption: A multi-assay approach to confirm and quantify JISKN022-induced apoptosis in cancer

cell lines.

Detailed Experimental Protocols
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The following are generalized protocols for key experiments used to confirm apoptosis. Specific
parameters for JSKN022 would be optimized based on the cell lines and reagents used.

Annexin V/Propidium lodide (Pl) Staining for Apoptosis
Detection

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late
apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to
the outer leaflet of the plasma membrane in early apoptotic cells. Pl is a fluorescent nucleic
acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic
cells).

Protocol:

e Cell Culture and Treatment: Plate cancer cells expressing PD-L1 and/or integrin av36 and
treat with various concentrations of JSKN022 for a predetermined time course (e.g., 24, 48,
72 hours). Include untreated and vehicle-treated cells as negative controls, and a known
apoptosis-inducing agent (e.g., staurosporine) as a positive control.

o Cell Harvesting: Gently harvest cells, including any floating cells in the supernatant.
e Washing: Wash cells with cold phosphate-buffered saline (PBS).

» Staining: Resuspend cells in Annexin V binding buffer and add fluorescently labeled Annexin
V and PI according to the manufacturer's instructions. Incubate in the dark.

» Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will
be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI
negative. Late apoptotic/necrotic cells will be positive for both stains.

Caspase Activity Assay

Principle: Caspases are a family of proteases that are activated during apoptosis. This assay
measures the activity of key executioner caspases, such as caspase-3 and caspase-7, using a
substrate that becomes fluorescent or luminescent upon cleavage.

Protocol:
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o Cell Culture and Treatment: Treat cells with JISKN022 as described above.
o Cell Lysis: Lyse the cells to release their contents, including active caspases.
o Substrate Addition: Add a luminogenic or fluorogenic caspase substrate to the cell lysate.

» Signal Measurement: Incubate to allow for substrate cleavage and measure the resulting
luminescent or fluorescent signal using a plate reader. The signal intensity is proportional to
the caspase activity.

Western Blotting for Apoptotic Markers

Principle: Western blotting is used to detect changes in the expression and cleavage of key
proteins involved in the apoptotic pathway.

Protocol:
e Cell Culture and Treatment: Treat cells with JISKN022.
o Protein Extraction: Lyse the cells and quantify the total protein concentration.

o SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g.,
PVDF or nitrocellulose).

o Immunoblotting: Block the membrane and then incubate with primary antibodies specific for
apoptotic markers such as cleaved PARP, cleaved caspase-3, and members of the Bcl-2
family (e.g., Bax, Bcl-2).

o Detection: After washing, incubate with a secondary antibody conjugated to an enzyme (e.g.,

HRP) and detect the protein bands using a chemiluminescent substrate. An increase in

cleaved PARP and cleaved caspase-3, and changes in the ratio of pro- to anti-apoptotic Bcl-

2 family proteins are indicative of apoptosis.

Conclusion

JSKNO022 is a promising, first-in-class bispecific ADC that induces apoptosis in cancer cells by
targeting PD-L1 and integrin av36 and delivering a potent topoisomerase | inhibitor. Its dual-
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targeting strategy may offer a novel therapeutic approach for cancers that are resistant to
conventional immunotherapies. Further preclinical and clinical investigations are warranted to
fully elucidate its therapeutic potential in comparison to other established and emerging
apoptosis-inducing agents. The experimental framework provided in this guide offers a robust
methodology for the continued evaluation of JSKN022 and other novel anti-cancer compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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